molecular formula C10H13NO3 B8367044 2-Amino-5-(2-methoxyethoxy)benzaldehyde

2-Amino-5-(2-methoxyethoxy)benzaldehyde

Cat. No.: B8367044
M. Wt: 195.21 g/mol
InChI Key: OXHHNSWXQMWJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-methoxyethoxy)benzaldehyde (CAS: [insert if available]) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with an amino group at the ortho position (C2) and a 2-methoxyethoxy group at the para position (C5). This compound’s structure combines electron-donating substituents (amino and methoxyethoxy groups) with the reactive aldehyde moiety, making it a versatile intermediate in medicinal chemistry and materials science.

The methoxyethoxy group enhances solubility in polar solvents compared to simpler alkoxy substituents, while the amino group facilitates hydrogen bonding and coordination with biological targets.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-5-(2-methoxyethoxy)benzaldehyde

InChI

InChI=1S/C10H13NO3/c1-13-4-5-14-9-2-3-10(11)8(6-9)7-12/h2-3,6-7H,4-5,11H2,1H3

InChI Key

OXHHNSWXQMWJJN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The table below compares key structural and functional differences between 2-Amino-5-(2-methoxyethoxy)benzaldehyde and analogous compounds:

Compound Substituent at C5 Functional Group at C2 Key Properties Bioactivity Highlights
This compound 2-Methoxyethoxy Aldehyde Enhanced solubility (polar solvents), electron-donating effects Potential α-glucosidase inhibition
2-Amino-5-ethoxy benzenethiol Ethoxy Thiol (-SH) Lower solubility (due to thiol), higher acidity (S-H bond) Not reported in provided evidence
2-Amino-5-(tert-butyl)benzaldehyde tert-Butyl Aldehyde Steric hindrance, hydrophobic interactions Supplier data only; no bioactivity
5-Styryl-2-aminochalcone hybrids Fluorostyryl α,β-Unsaturated ketone Extended conjugation, π-π stacking capability α-Glucosidase/α-amylase inhibition

Key Observations :

  • Electron-Donating vs. Bulky Groups : The methoxyethoxy group in the target compound provides balanced electron-donating effects and moderate steric bulk, contrasting with the strongly electron-withdrawing fluorostyryl group in chalcone hybrids and the highly hydrophobic tert-butyl group .
  • Functional Group Impact: The aldehyde group in the target compound enables nucleophilic additions (e.g., Schiff base formation), whereas the thiol group in 2-Amino-5-ethoxy benzenethiol favors redox reactions or metal coordination .
Physicochemical Properties
  • Solubility : The methoxyethoxy group improves aqueous solubility relative to tert-butyl or simple alkoxy groups, critical for drug delivery .
  • Melting Points: While the target compound’s melting point is unreported, 2-Amino-5-ethoxy benzenethiol melts at 105°C, suggesting that larger substituents (e.g., methoxyethoxy) may lower melting points due to reduced crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.